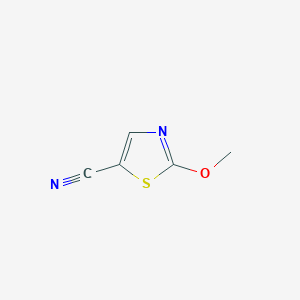![molecular formula C8H12FI B2558180 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287335-04-8](/img/structure/B2558180.png)
1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane” is a chemical compound that belongs to the class of organic compounds known as bicyclic compounds . It is a derivative of bicyclo[1.1.1]pentane, a high-value bioisostere for various groups . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen .
Synthesis Analysis
The synthesis of “this compound” involves radical fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes has been developed . The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes via directed bridgehead functionalization has also been reported .Molecular Structure Analysis
The molecular structure of “this compound” is based on the bicyclo[1.1.1]pentane scaffold . The unique structure of this molecule has long fascinated organic and theoretical chemists due to its intriguing reactivity .Chemical Reactions Analysis
The reactivity of “this compound” is governed by delocalization of electron density within the cage upon reaction . Its reactions with anions and radicals are facilitated by increased delocalization of electron density over the propellane cage during addition .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
A significant avenue of research involves the synthesis of novel bicyclic compounds and their potential as catalysts. For instance, Goh et al. (2014) explored a new route to bicyclo[1.1.1]pentan-1-amine, highlighting the synthetic importance of related compounds in medicinal chemistry. This study underscored the versatility of bicyclic structures for scalable synthesis processes (Goh et al., 2014). Similarly, Kamiguchi et al. (2003) focused on the catalytic dehydrohalogenation of alkyl halides, including iodopentanes, showcasing the utility of certain metal halide clusters in synthesizing pentene derivatives from halogenated precursors (Kamiguchi et al., 2003).
Chemical Space Exploration
The exploration of novel chemical spaces through the synthesis of unique building blocks is a key area of interest. Goh and Adsool (2015) described an expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine via radical fluorination, showcasing the methodological advancements in accessing new and interesting molecular structures (Goh & Adsool, 2015).
Materials Science and Organic Chemistry
Research by Nugent et al. (2020) in the synthesis of all-carbon disubstituted bicyclo[1.1.1]pentanes through iron-catalyzed Kumada cross-coupling introduces a novel approach to modifying bicyclic compounds for diverse applications, including drug design (Nugent et al., 2020).
Fluorination Techniques
Scott et al. (2005) explored room-temperature catalytic hydrodefluorination, indicating the potential of specific catalysts to modify C(sp3)-F bonds in compounds like fluoropentane, turning them into pentane. This research contributes to understanding the chemical reactivity and transformation of fluorinated compounds (Scott et al., 2005).
Zukünftige Richtungen
The future directions of “1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane” research could involve exploring new chemistry of [1.1.1]propellane and related strained systems that are useful building blocks in organic synthesis . The development of a versatile strategy for synthesizing a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives is also a significant challenge .
Wirkmechanismus
Target of Action
It’s known that the bicyclo[111]pentane (BCP) motif, which is a part of the compound, is often used as a bioisostere for various groups in drug discovery . This suggests that the compound could potentially interact with a variety of biological targets, depending on the specific context.
Mode of Action
The compound is likely to interact with its targets through the bcp motif, which is known to offer high passive permeability, high water solubility, and improved metabolic stability .
Pharmacokinetics
Compounds containing the bcp motif are generally known to offer high passive permeability, high water solubility, and improved metabolic stability . These properties suggest that 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane could potentially have favorable bioavailability.
Action Environment
It’s known that the bcp motif offers improved metabolic stability , suggesting that the compound could potentially maintain its efficacy and stability in various biological environments.
Biochemische Analyse
Biochemical Properties
1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to act as a bioisostere, replacing aromatic rings or other functional groups in drug molecules, thereby enhancing their pharmacokinetic properties . It has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate cell function by interacting with cell surface receptors and intracellular signaling molecules . For instance, it may affect the activity of G-protein coupled receptors (GPCRs), leading to alterations in downstream signaling pathways that regulate gene expression and metabolic processes. Additionally, the compound’s impact on cellular metabolism can result in changes in the production of key metabolites and energy levels within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to fit into the binding pockets of various enzymes and receptors, where it can form non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions . These interactions can lead to the stabilization or destabilization of the enzyme or receptor, resulting in altered activity. Additionally, the compound may influence gene expression by modulating the activity of transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have demonstrated that the compound can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved pharmacokinetic properties . At high doses, the compound can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic processes result in the formation of more water-soluble metabolites that can be excreted from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to influence the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, it may interact with intracellular binding proteins that facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be targeted to specific organelles or compartments within the cell through the presence of targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, the compound may be directed to the nucleus, where it can modulate gene expression by interacting with nuclear receptors or transcription factors.
Eigenschaften
IUPAC Name |
1-(3-fluoropropyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FI/c9-3-1-2-7-4-8(10,5-7)6-7/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNNUBMUENOGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

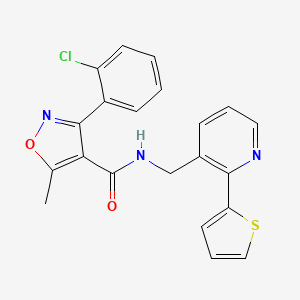

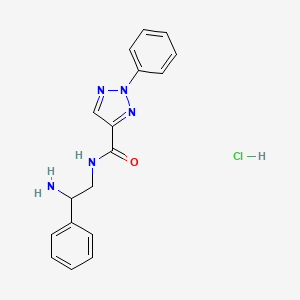
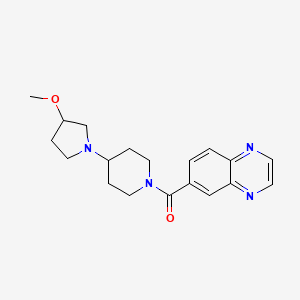
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2558105.png)

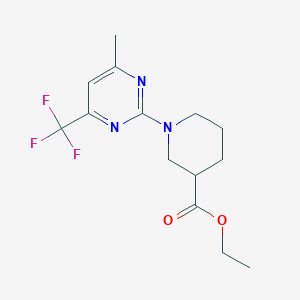

![2-(2-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2558113.png)
![N~1~-(2,3-dimethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2558116.png)
![2-(thiophen-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2558117.png)
![3-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide](/img/structure/B2558118.png)
